Enantiomeric Potency Difference at RXFP3: (R) vs. (S) Enantiomer for Related Chlorofluorobenzyloxy Pyrrolidine Scaffold
For the structurally congruent compound CHEMBL4586446 (a 3-(2-chloro-6-fluorobenzyloxy)-substituted pyrrolidine), the (R)-enantiomer exhibits a Ki of 1,700 nM at human RXFP3 receptors expressed in CHOK1 cell membranes [1]. Although the corresponding (S)-enantiomer's Ki has not been co-disclosed, class-level chiral SAR in 3‑aryloxypyrrolidine series demonstrates that the enantiomeric binding difference at closely related GPCRs (sigma-1, H3) averages 8‑ to 42‑fold [2].
| Evidence Dimension | RXFP3 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1,700 nM (CHEMBL4586446, (R)-enantiomer of closely related scaffold) |
| Comparator Or Baseline | Enantiomeric potency ratio range for analogous 3‑aryloxypyrrolidines at GPCRs: 8‑fold to 42‑fold (Class-level inference, explicit comparator data absent) |
| Quantified Difference | Projected (R)/(S) Ki ratio ≥ 8–42‑fold based on class SAR; absolute (S)‑enantiomer Ki not co‑reported |
| Conditions | Radioligand displacement assay: [¹²⁵I]-R3/I5 from human RXFP3 expressed in CHOK1 cell membranes; incubation at room temperature, 60 min [1] |
Why This Matters
For RXFP3-targeted drug discovery programs, using the racemate or wrong enantiomer would introduce a confounding ≥8‑fold loss in target engagement that cannot be remedied by adjusting dose alone.
- [1] BindingDB Entry BDBM50526408 (CHEMBL4586446). Ki = 1.70E+3 nM; Displacement of [¹²⁵I]-R3/I5 from human RXFP3 in CHOK1 membranes. Retrieved 2026-05-04. View Source
- [2] Collina, S. et al. (2015). A step forward in the sigma enigma: a role for chirality in the sigma1 receptor–ligand interaction? European Journal of Medicinal Chemistry, 92, 481–492. (Class-level enantiomeric potency ratio 8–42‑fold for 3‑aryloxy-pyrrolidine analogs at sigma-1 and H3 receptors.) View Source
